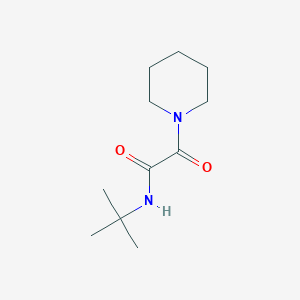![molecular formula C17H18N2OS B4653831 N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B4653831.png)
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea, also known as L-753,037, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a member of the tachykinin family of G protein-coupled receptors and is widely distributed throughout the central and peripheral nervous systems. The NK1 receptor is involved in a variety of physiological processes, including pain perception, inflammation, and stress response. L-753,037 has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea acts as a competitive antagonist of the NK1 receptor. By binding to the receptor, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea blocks the effects of substance P, which is released in response to stress, inflammation, and pain. By inhibiting the action of substance P, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea can reduce the symptoms of anxiety, depression, and pain.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea has been shown to reduce the release of stress hormones, such as cortisol, and to increase the levels of dopamine and serotonin in the brain. N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea in laboratory experiments is its high potency and selectivity for the NK1 receptor. This allows researchers to study the specific effects of NK1 receptor blockade without interference from other receptors. However, one limitation of using N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea. One area of interest is the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea in the treatment of substance abuse disorders, particularly opioid addiction. Preclinical studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea can reduce the rewarding effects of opioids and may be effective in reducing drug-seeking behavior.
Another area of interest is the potential role of N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea can reduce the inflammation and oxidative stress associated with these diseases and may have neuroprotective effects.
Conclusion:
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea is a potent and selective antagonist of the NK1 receptor that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves the blockade of substance P, which is involved in the regulation of mood, stress, and pain. N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea has a variety of biochemical and physiological effects and has been shown to have potential applications in the treatment of substance abuse disorders and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea has been studied extensively for its potential therapeutic applications in the treatment of various diseases, including depression, anxiety, and substance abuse disorders. Preclinical studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea can block the effects of substance P, a neuropeptide that is involved in the regulation of mood, stress, and pain perception. N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea has also been shown to reduce the symptoms of anxiety and depression in animal models.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-16-8-3-2-7-15(16)19-17(20)18-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPMNZCYFUGSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[2-(methylsulfanyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4653752.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4653768.png)
![N-(2,5-difluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4653769.png)

![2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4653781.png)

![N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4653806.png)

![N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4653816.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4653828.png)
![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4653837.png)
![2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4653838.png)
![N-(2,4-difluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4653840.png)